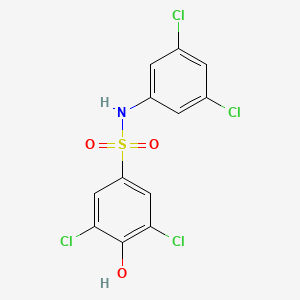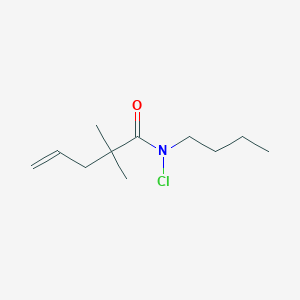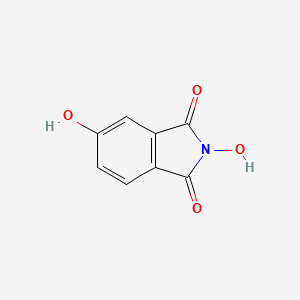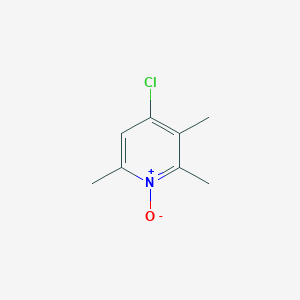
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and three methyl groups
准备方法
The synthesis of 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
化学反应分析
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules. For instance, the oxo group may participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding .
相似化合物的比较
Similar compounds to 4-Chloro-2,3,6-trimethyl-1-oxo-1lambda~5~-pyridine include other substituted pyridines and oxo-pyridines. For example:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated heterocycle with different substituents and applications.
4-Chloro-2-nitropyridine: A compound with a nitro group instead of methyl groups, leading to different reactivity and applications.
属性
CAS 编号 |
879133-16-1 |
|---|---|
分子式 |
C8H10ClNO |
分子量 |
171.62 g/mol |
IUPAC 名称 |
4-chloro-2,3,6-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-8(9)6(2)7(3)10(5)11/h4H,1-3H3 |
InChI 键 |
UXWDZLARNQBNFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


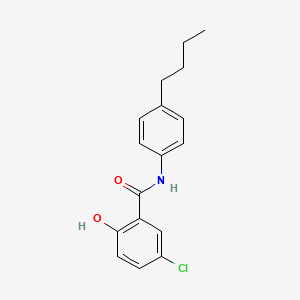
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
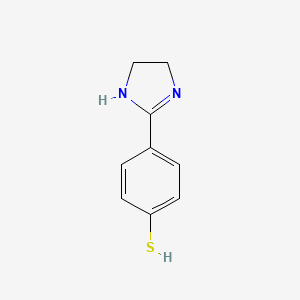
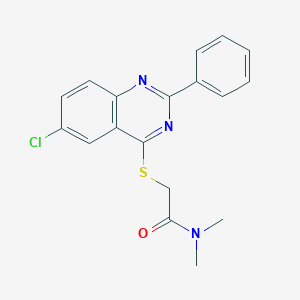
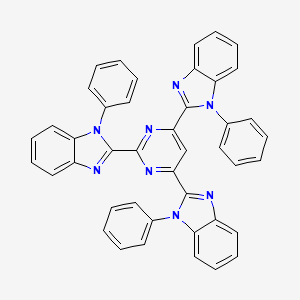
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
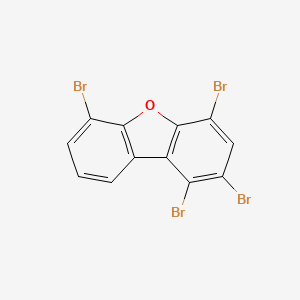
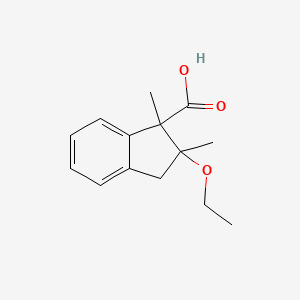
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
